Protein Incorporation Efficiency: Azidoalanine vs. Azidohomoalanine (AHA) in Bacterial Surface Labelling
In a direct head‑to‑head comparison, Link et al. (2004) quantified the relative copper‑catalysed azide‑alkyne cycloaddition (CuAAC) labelling intensity of bacterial cell surface proteins after metabolic incorporation of methionine surrogates [1]. Azidohomoalanine (AHA) produced approximately 10‑fold higher labelling signal than equimolar azidoalanine, establishing that side‑chain length (C3 vs. C4) is a decisive determinant of translational machinery accommodation and downstream detection yield [1].
| Evidence Dimension | Cell‑surface protein labelling intensity (CuAAC‑based fluorescence) |
|---|---|
| Target Compound Data | Azidoalanine (1): detectable but weak signal after optimized CuBr catalysis |
| Comparator Or Baseline | Azidohomoalanine (AHA, 2): ~10-fold greater labelling intensity vs. azidoalanine |
| Quantified Difference | Approximately 10‑fold difference in fluorescence (AHA > azidoalanine) |
| Conditions | E. coli cells, metabolic incorporation (Met‑free medium), CuBr (high‑purity) catalyst, azide‑alkyne biotin‑fluorophore click detection |
Why This Matters
Users who require maximal signal in metabolic‑labelling proteomics should select AHA; conversely, azidoalanine offers a compact probe where a smaller steric footprint is prioritized, but investigators must accept lower labelling efficiency.
- [1] Link, A. J., Vink, M. K. S. & Tirrell, D. A. Presentation and Detection of Azide Functionality in Bacterial Cell Surface Proteins. J. Am. Chem. Soc. 2004, 126, 10598–10602. View Source
